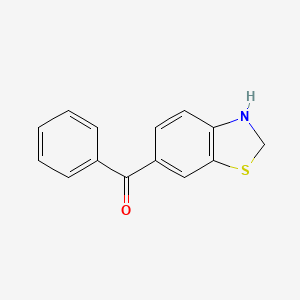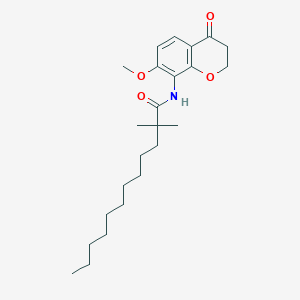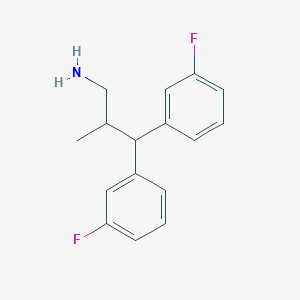
2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been widely studied due to their diverse applications in medicinal chemistry, including their roles as enzyme inhibitors, antimicrobial agents, and anticancer agents .
Preparation Methods
The synthesis of 2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures . Another method involves the use of microwave irradiation, which has been shown to reduce reaction times and increase yields .
Industrial production methods for benzothiazole derivatives often involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for large-scale production .
Chemical Reactions Analysis
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation . It also exhibits antimicrobial properties, making it a candidate for the development of new antibiotics .
In the field of biology, this compound has been used as a fluorescent probe for imaging applications due to its ability to bind to specific biomolecules and emit fluorescence . Additionally, it has been investigated for its potential use in the development of new materials for electronic and optoelectronic devices .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity . This inhibition can lead to the suppression of cancer cell proliferation or the inhibition of bacterial growth .
Comparison with Similar Compounds
2,3-Dihydro-1,3-benzothiazol-6-yl(phenyl)methanone can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. While these compounds share a similar core structure, they differ in their substituents and, consequently, their biological activities .
2-Aminobenzothiazole: Known for its anticancer and antimicrobial properties.
2-Mercaptobenzothiazole: Commonly used as a vulcanization accelerator in the rubber industry and also exhibits antimicrobial activity.
The unique structure of this compound, with its phenyl and methanone substituents, contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2,3-dihydro-1,3-benzothiazol-6-yl(phenyl)methanone |
InChI |
InChI=1S/C14H11NOS/c16-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-15-12/h1-8,15H,9H2 |
InChI Key |
BSJCMEIUFYPGNL-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(S1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-phenylmethoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole;hydrochloride](/img/structure/B10837883.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B10837891.png)

![2-[[2-[[2-[(2-Amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid](/img/structure/B10837898.png)
![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid](/img/structure/B10837908.png)
![(1S,2R)-2-[2-(benzenesulfonamido)ethyl]-N-methyl-1-pyridin-3-ylcyclohexane-1-carbothioamide](/img/structure/B10837910.png)

![1-{5-[4-(2-Isopropoxy-phenyl)-piperazin-1-ylmethyl]-1-methyl-1H-pyrrol-2-ylmethyl}-piperidin-2-one](/img/structure/B10837940.png)
![(2S)-4-amino-5-chloro-N-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethyl]-2-methyl-2,3-dihydro-1-benzofuran-7-carboxamide;(E)-but-2-enedioic acid](/img/structure/B10837941.png)
![(3S)-5-Chlorospiro[2,4-dihydro-1H-naphthalene-3,4'-5H-1,3-oxazole]-2'-amine](/img/structure/B10837942.png)
![6-{2-(2-Carboxy-ethyl)-3-[6-(4-oxo-8-propyl-chroman-7-yloxy)-hexyl]-phenoxy}-hexanoic acid](/img/structure/B10837945.png)
![(2S)-2-[[1-[[[(1R)-1-[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]-2-phenylethyl]-hydroxyphosphoryl]methyl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10837950.png)
![1,4-dibutyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-one](/img/structure/B10837955.png)

